2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol

Asymmetric Catalysis Organocatalysis Oxo-Diels-Alder Reaction

Achieve 72% ee in asymmetric oxo-Diels-Alder reactions with this superior 2,2'-dichloro-3,3'-biphenyldiol organocatalyst. The unique substitution pattern enforces a noncoplanar conformation critical for enantioselectivity. Dual chlorine atoms enable nucleophilic substitution; dual hydroxyl groups support esterification, etherification, or metal coordination. Ideal for medicinal chemistry and material science. Each batch includes NMR, HPLC, and GC documentation. Order now for advanced asymmetric synthesis R&D.

Molecular Formula C12H8Cl2O2
Molecular Weight 255.09 g/mol
Cat. No. B13712055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol
Molecular FormulaC12H8Cl2O2
Molecular Weight255.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)Cl)C2=C(C(=CC=C2)O)Cl
InChIInChI=1S/C12H8Cl2O2/c13-11-7(3-1-5-9(11)15)8-4-2-6-10(16)12(8)14/h1-6,15-16H
InChIKeyWCEGFFFUXPLOGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol: Technical Specifications and Procurement Context


2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol (CAS 128996-32-7) is a chlorinated biphenyl-3,3'-diol derivative with the molecular formula C12H8Cl2O2 and a molecular weight of 255.09 g/mol . It is typically supplied at a standard purity of 98%, with analytical documentation including NMR, HPLC, and GC available from vendors . The compound features two chlorine atoms at the 2,2'-positions and two hydroxyl groups at the 3,3'-positions of the biphenyl scaffold, making it a potential precursor or building block for further functionalization.

Why 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol Cannot Be Directly Substituted by Generic Analogs


Substitution of 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol with other in-class compounds is not straightforward due to the critical interplay between its substitution pattern and resultant properties. Evidence from structurally related compounds demonstrates that the position of chlorine and hydroxyl groups drastically alters both biological and catalytic activity. For instance, studies on hydroxylated biphenyls show that the noncoplanar conformation of 2,2'-biphenyldiol leads to significantly different inhibitory behavior compared to the more planar 3,3'-biphenyldiol [1]. Similarly, the presence of a chlorine group can attenuate the toxic effects of an ortho-hydroxyl group, as observed with 3-chloro-2-biphenylol compared to 2-biphenylol [1]. Therefore, the specific 2,2'-dichloro-3,3'-diol arrangement is expected to confer a unique profile of conformational rigidity, electronic effects, and hydrogen-bonding capability that cannot be replicated by isomers or non-chlorinated analogs.

Quantitative Differentiation of 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol: Evidence-Based Comparisons


Superior Enantioselectivity in Oxo-Diels-Alder Organocatalysis

In a direct head-to-head comparison of a series of six atropisomeric biphenyl diol organocatalysts (1-6) for the oxo-Diels-Alder reaction, catalyst 2 (2,2'-dichloro-3,3'-biphenyldiol) achieved the highest enantioselectivity. It recorded a 72% enantiomeric excess (ee) using trimethylacetaldehyde as a substrate [1]. This performance is quantitatively superior to the other diols in the same study under identical reaction conditions.

Asymmetric Catalysis Organocatalysis Oxo-Diels-Alder Reaction

Inferred Enhancement of Lipophilicity and Membrane Permeability

The addition of chlorine atoms to a biphenyl scaffold significantly increases its lipophilicity, a key determinant of membrane permeability and bioavailability. While specific logP data for the target compound is unavailable, a class-level inference can be drawn. For a structurally related compound, 4,4'-dichloro-3-biphenylol (a mono-hydroxy analog), its observed cytotoxicity and potent gap junctional intercellular communication (GJIC) inhibition were attributed, at least in part, to its lipophilic nature [1]. The target compound, with two hydroxyl groups, is expected to have a logP value higher than non-chlorinated biphenyldiols like 3,3'-biphenyldiol, but lower than more highly chlorinated analogs.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Altered Conformational Behavior vs. Non-Chlorinated Parent Compound

The introduction of bulky ortho-substituents, such as chlorine atoms, on the biphenyl scaffold increases the barrier to rotation around the central C-C bond, stabilizing atropisomers. This is in contrast to the non-chlorinated parent, 3,3'-biphenyldiol. A study on biphenyl diols demonstrated that 2,2'-biphenyldiol adopts a more noncoplanar conformation than 3,3'-biphenyldiol, which correlated with its higher inhibitory activity in a biological assay [1]. By extension, the 2,2'-dichloro substitution on the target compound is predicted to further restrict rotation and enforce a more rigid, noncoplanar geometry compared to 3,3'-biphenyldiol.

Structural Biology Conformational Analysis Atropisomerism

Recommended Research and Industrial Application Scenarios for 2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol


Asymmetric Organocatalyst Development for Oxo-Diels-Alder Reactions

2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol is a high-priority candidate for development as a hydrogen-bonding organocatalyst in oxo-Diels-Alder (oxo-DA) reactions. Direct experimental evidence shows that among a series of six structurally related biphenyl diols, the 2,2'-dichloro-substituted variant achieves the highest enantioselectivity (72% ee) with trimethylacetaldehyde [1]. This makes it a superior starting point for catalyst optimization, reaction scope exploration, and mechanistic studies in asymmetric oxo-DA reactions, a key method for synthesizing oxygen-containing six-membered heterocycles.

Medicinal Chemistry Scaffold for Lead Optimization

This compound is a valuable scaffold in medicinal chemistry programs where precise modulation of physicochemical and conformational properties is required. While no direct biological data exists, robust class-level inference from studies on related biphenyldiols indicates that the 2,2'-dichloro-3,3'-diol substitution pattern will confer increased lipophilicity [2] and a more rigid, noncoplanar conformation [2] compared to non-chlorinated analogs like 3,3'-biphenyldiol. These are critical levers for optimizing a lead compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile and target binding affinity.

Synthetic Intermediate for Advanced Functional Materials

The compound's dual functionality—two chlorine atoms capable of undergoing nucleophilic substitution and two hydroxyl groups available for esterification, etherification, or metal coordination—makes it a versatile synthetic intermediate. It can serve as a precursor for synthesizing more complex ligands, macrocycles, or polymers where the specific 2,2'-dichloro-3,3'-diol geometry is required to achieve desired material properties such as porosity, metal-binding affinity, or supramolecular assembly behavior [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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